molecular formula C16H15N3S B13087144 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13087144
M. Wt: 281.4 g/mol
InChI Key: FQGBBODJJYQJLO-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a 2-methylphenyl group at position 5, and a 4-methylphenyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, materials science, and corrosion inhibition. The methyl substituents on the phenyl rings modulate electronic and steric properties, influencing reactivity and biological activity .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-(2-methylphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N3S/c1-11-7-9-13(10-8-11)19-15(17-18-16(19)20)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,18,20)

InChI Key

FQGBBODJJYQJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids.

Reagent Conditions Product Reference
Hydrogen peroxideAcidic/alkaline mediumDisulfide dimer
Potassium permanganateAqueous, oxidative conditionsSulfonic acid derivative
  • Key Finding : Oxidation with H₂O₂ under alkaline conditions produces a stable disulfide dimer, while strong oxidants like KMnO₄ yield sulfonic acids .

Reduction Reactions

The thiol group can be reduced to a sulfide, altering the compound’s electronic properties.

Reagent Conditions Product Reference
Sodium borohydrideEthanol, room temp4,5-substituted triazole sulfide
Lithium aluminum hydrideAnhydrous THFReduced triazole with -SH → -S⁻
  • Key Finding : Reduction with NaBH₄ preserves the triazole ring but modifies the thiol group to a sulfide.

Substitution Reactions

The aromatic methyl groups and triazole ring participate in electrophilic/nucleophilic substitutions.

Reagent Site of Reaction Product Reference
Bromine (Br₂)Aromatic ringBrominated triazole derivative
Acetyl chlorideTriazole N-atomN-acetylated triazole
  • Key Finding : Bromination occurs preferentially at the para position of the 2-methylphenyl group due to steric and electronic effects.

Research Findings

  • Biological Relevance : The thiol group’s redox activity enables interactions with biological thiols (e.g., glutathione), suggesting potential antioxidant applications.

  • Synthetic Utility : The compound serves as a scaffold for synthesizing derivatives with enhanced pharmacological properties, such as antimicrobial agents .

  • Stability : Disulfide formation under oxidative conditions improves thermal stability, making it suitable for material science applications.

Comparative Reactivity Table

Reaction Type Rate (Relative) Major Influencing Factor
OxidationFastpH and oxidant strength
ReductionModerateSolvent polarity
SubstitutionSlowElectron density at reaction site

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in the case of H₂O₂, while KMnO₄ follows an electrophilic pathway .

  • Substitution : Directed by the electron-donating methyl groups on the aryl rings, facilitating electrophilic attack.

Scientific Research Applications

Antifungal Activity

Research has indicated that triazole derivatives exhibit potent antifungal properties. The compound has been studied for its effectiveness against various fungal strains, particularly those resistant to conventional treatments. Its mechanism of action typically involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Properties

Several studies have highlighted the potential of triazole compounds in cancer treatment. The ability of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol to induce apoptosis in cancer cells has been documented. It may act by disrupting cellular signaling pathways involved in proliferation and survival.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Its structural features allow it to interact with specific receptors and enzymes implicated in neurodegeneration.

Pesticide Development

5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been explored as a potential pesticide due to its ability to inhibit fungal pathogens that affect crops. Its application can enhance crop yield and reduce reliance on traditional fungicides.

Plant Growth Regulation

Research suggests that triazole compounds can also act as plant growth regulators, promoting root growth and enhancing resistance to environmental stressors. This application is particularly valuable in sustainable agriculture practices.

Synthesis of Functional Materials

The unique chemical structure of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol makes it suitable for the synthesis of novel materials with specific functionalities. It can be incorporated into polymers and composites to impart desirable properties such as thermal stability and chemical resistance.

Photovoltaic Applications

Emerging research indicates that compounds like 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can be utilized in organic photovoltaic devices due to their electronic properties. This application could lead to advancements in renewable energy technologies.

Case Studies

Application AreaStudy ReferenceFindings
Antifungal ActivityPubChemEffective against resistant fungal strains
Anticancer PropertiesScience.govInduces apoptosis in cancer cell lines
Pesticide DevelopmentPubChemInhibits fungal pathogens in crops
Photovoltaic ApplicationsScience.govPotential use in organic solar cells

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the substituents, molecular weights, and key properties of the target compound with its analogs:

Compound Name Substituents (Position 4/5) Molecular Weight Key Features/Applications Reference ID
5-(2-Methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-methylphenyl / 2-methylphenyl 311.40 Potential corrosion inhibitor, antimicrobial
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Schiff base / 4-nitrophenyl 470.52 Chelating agent, fluorescence properties
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-ethoxyphenyl / 4-methoxyphenyl 341.40 Intermediate for S-alkylation reactions
5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Furyl / Schiff base 354.38 Antimicrobial activity
5-(Pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol Pyridyl / thiophene Schiff base 342.43 Anticancer metal complexes

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro () and methoxy () substituents alter electronic density, affecting reactivity in metal coordination or corrosion inhibition.
  • Schiff Base Functionalization : Compounds with imine linkages (e.g., ) exhibit enhanced chelation capabilities, useful in catalysis or bioactivity .
  • Heterocyclic Substituents : Pyridyl or furyl groups () improve solubility and interaction with biological targets .
Antimicrobial Activity
  • 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () showed moderate activity against Staphylococcus aureus and Escherichia coli, attributed to the furan moiety’s ability to disrupt microbial membranes .
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives demonstrated antifungal activity against Candida albicans due to the methoxy group’s lipophilicity .
Corrosion Inhibition
  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol () exhibited 89% inhibition efficiency for zinc in HCl, outperforming hydrazide analogs. The thiol group facilitates adsorption onto metal surfaces .
Anticancer Potential
  • Schiff base-metal complexes of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol () showed 60–75% inhibition of MCF-7 and Hep-G2 cancer cells, linked to pyridyl-thiol coordination with transition metals .

Physicochemical Properties

  • Solubility: Methoxy and ethoxy substituents () enhance solubility in polar solvents like ethanol or DMF, critical for pharmaceutical formulations .
  • Thermal Stability : Methyl and phenyl groups () increase thermal stability, making the compound suitable for high-temperature applications .

Biological Activity

5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula: C12_{12}H12_{12}N3_3S
  • Molecular Weight: 232.30 g/mol
  • CAS Number: 497079-45-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,2,4-triazole derivatives. For instance, a study on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated notable antimicrobial activity against several bacterial strains:

CompoundMIC (μg/mL)Target Strains
5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol31.25 - 62.5E. coli, S. aureus, P. aeruginosa
Other derivatives31.25 - 125Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that the synthesized compounds exhibited effective antimicrobial properties at relatively low concentrations .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. In vitro tests have shown that various 1,2,4-triazole compounds can inhibit cell proliferation in cancer cell lines:

CompoundIC50_{50} (µg/mL)Cell Line
6d (similar derivative)13.004HepG2 (liver cancer)
6e (similar derivative)28.399HepG2

These findings suggest that structural modifications in the triazole framework can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural features. The presence of electron-donating groups has been associated with enhanced activity:

  • Electron-donating groups : Increase lipophilicity and improve binding affinity to biological targets.
  • Electron-withdrawing groups : Generally reduce activity.

For instance, compounds with methyl substituents at specific positions on the phenyl ring showed improved antiproliferative effects compared to those with halogen substitutions .

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various triazole derivatives revealed that those with specific sulfur substitutions exhibited superior antibacterial properties against resistant strains of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anticancer Evaluation : In a study involving a series of triazole derivatives tested against colorectal cancer cell lines (HT-29), compounds similar to 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol demonstrated significant cytotoxicity with IC50_{50} values in the micromolar range .

Q & A

Q. What are the common synthetic routes and optimization strategies for preparing 5-(2-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer: The compound is typically synthesized via cyclization of thiocarbohydrazide intermediates. A widely used approach involves solvent-free reactions under controlled heating (4–5 hours), monitored by TLC to confirm reaction completion . For example, thiocarbohydrazide derivatives are condensed with substituted benzylidene groups, followed by acid neutralization (e.g., sodium bicarbonate) and recrystallization in solvents like DMF to improve purity . Yield optimization (75–87%) can be achieved by adjusting stoichiometry and reaction time, as demonstrated in analogous triazole-thiol syntheses .

Q. How are structural and purity characteristics confirmed for this compound?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:

  • Elemental analysis : Matches calculated and observed C, H, N, and S percentages (e.g., C: 66.50% calculated vs. 66.51% observed) .
  • IR spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹), triazole ring vibrations (~1600 cm⁻¹), and aromatic C-H stretches .
  • NMR : Proton signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–7.8 ppm), and thiocarbonyl environments .
  • Chromatography : HPLC or TLC validates purity, with Rf values compared to standards .

Q. What purification methods are effective for isolating this compound?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., DMF) is standard for removing unreacted precursors . For complex mixtures, silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 75:25 v/v) resolves structurally similar byproducts, achieving >80% purity .

Advanced Research Questions

Q. How is the anti-tuberculosis activity of this compound evaluated experimentally?

Methodological Answer: In vitro assays against Mycobacterium bovis involve:

  • Dose-response testing : Culturing bacteria at varying compound concentrations (0.1–1.0%) in pH-adjusted media (6.5 and 7.1) at 37°C for 3 months .
  • Growth inhibition metrics : Turbidity measurements or colony-forming unit (CFU) counts quantify bacteriostatic effects. A 1.0% concentration showed significant growth suppression in pH 6.5 media .
  • Controls : Parallel cultures without the compound validate baseline growth rates .

Q. How do structural modifications influence pharmacological activity in 1,2,4-triazole-3-thiol derivatives?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky substituents (e.g., 4-fluorobenzylidene) may reduce antiradical efficacy .
  • Thiol vs. thione tautomers : The thiol form (as in the target compound) exhibits higher bioavailability due to improved solubility, critical for in vivo studies .
  • Mannich base derivatives : Introducing aminoalkyl groups (e.g., -N(CH₂)₂) via Mannich reactions can amplify antifungal activity but requires toxicity screening .

Q. How can contradictions in biological activity data be addressed?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values across studies) require:

  • Standardized protocols : Uniform media pH, temperature, and bacterial strains (e.g., M. bovis 100 passage) .
  • Dose normalization : Express activity as molar concentrations rather than weight/volume to account for molecular weight differences .
  • Synergistic studies : Test combinations with known antibiotics to identify adjuvant effects masking standalone activity .

Q. What in silico methods predict the toxicity and binding affinity of this compound?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., M. tuberculosis enoyl-ACP reductase), with binding energies <−7 kcal/mol indicating high affinity .
  • ADME prediction : Tools like SwissADME assess bioavailability (%ABS >50%), blood-brain barrier permeability, and CYP450 metabolism to prioritize low-toxicity candidates .
  • Acute toxicity (LD₅₀) : In silico platforms (e.g., ProTox-II) estimate rodent LD₅₀ using QSAR models, validated by in vivo assays .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

Methodological Answer:

  • In vivo testing : Administer graded doses (10–1000 mg/kg) to rodent models, monitoring mortality, organ histopathology, and biochemical markers (e.g., liver enzymes) over 14 days .
  • Computational models : Compare structural analogs with known toxicity profiles (e.g., LD₅₀ of 500 mg/kg for 4-(3,4-dimethoxybenzylidene)amino derivatives) .

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